5-bromo-2-(5-bromofuran-2-yl)-1-methyl-1H-benzimidazole
Description
5-Bromo-2-(5-bromofuran-2-yl)-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with bromine and furan moieties. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Properties
Molecular Formula |
C12H8Br2N2O |
|---|---|
Molecular Weight |
356.01 g/mol |
IUPAC Name |
5-bromo-2-(5-bromofuran-2-yl)-1-methylbenzimidazole |
InChI |
InChI=1S/C12H8Br2N2O/c1-16-9-3-2-7(13)6-8(9)15-12(16)10-4-5-11(14)17-10/h2-6H,1H3 |
InChI Key |
RWFILZXCLJOOIP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=C1C3=CC=C(O3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(5-bromofuran-2-yl)-1-methyl-1H-benzo[d]imidazole typically involves the bromination of benzimidazole derivatives. One common method includes the reaction of 5-bromo-2-furaldehyde with 1-methyl-1H-benzo[d]imidazole in the presence of a brominating agent such as N-bromosuccinimide (NBS) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(5-bromofuran-2-yl)-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while the benzimidazole core can be reduced under specific conditions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Hydride (NaH): Employed in deprotonation reactions.
Triethyl Phosphite: Utilized in the formation of phosphonate intermediates.
Major Products Formed
Substituted Benzimidazoles: Formed through nucleophilic substitution reactions.
Furanones: Resulting from the oxidation of the furan ring.
Scientific Research Applications
5-Bromo-2-(5-bromofuran-2-yl)-1-methyl-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an α-glucosidase inhibitor, showing promising results in vitro.
Biological Studies: Used in molecular docking studies to understand its interaction with various enzymes and receptors.
Material Science: Explored for its potential use in organic electronics and photonics due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(5-bromofuran-2-yl)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose, thereby regulating blood sugar levels . The compound’s bromine and furan moieties play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furaldehyde: Shares the furan ring and bromine substitution but lacks the benzimidazole core.
1-Methyl-1H-benzo[d]imidazole: Contains the benzimidazole core but without the furan and bromine substitutions.
Uniqueness
5-Bromo-2-(5-bromofuran-2-yl)-1-methyl-1H-benzo[d]imidazole is unique due to its combined structural features of benzimidazole, furan, and bromine. This combination imparts distinct biological and chemical properties, making it a valuable compound for various scientific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
